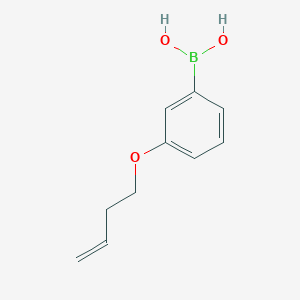

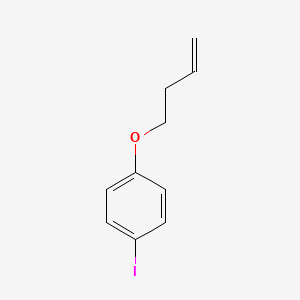

3-(But-3-enyloxy)phenylboronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(But-3-enyloxy)phenylboronic acid” is a boronic acid derivative . Boronic acids are known for their ability to form reversible complexes with polyols, including sugars . This unique chemistry has provided many useful molecular bases for analytical and therapeutic applications .

Synthesis Analysis

The synthesis of phenylboronic acid derivatives often involves the use of phenylmagnesium bromide and trimethyl borate to form an ester, which is then hydrolyzed to the product . In one study, phenylboronic acid-functionalized magnetic nanoparticles were synthesized to rapidly capture soil enzymes for sensitive soil enzyme assays .Molecular Structure Analysis

The molecular formula of “3-(But-3-enyloxy)phenylboronic acid” is C10H13BO3 . The boron atom in boronic acids is typically sp2-hybridized and contains an empty p-orbital .Chemical Reactions Analysis

Boronic acids, including “3-(But-3-enyloxy)phenylboronic acid”, are known to interact with diols and strong Lewis bases such as fluoride or cyanide anions . This leads to their utility in various sensing applications. They can also interact with proteins, enabling their manipulation and cell labeling .Mechanism of Action

Future Directions

Boronic acids, including “3-(But-3-enyloxy)phenylboronic acid”, have potential for future applications in areas such as sensing, imaging, diagnostics, and drug delivery . For example, one study synthesized phenylboronic acid-functionalized polymers for the enrichment of cis-diol containing molecules . Another study highlighted the potential of boronic acids in the design of glucose-sensitive hydrogels .

properties

IUPAC Name |

(3-but-3-enoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BO3/c1-2-3-7-14-10-6-4-5-9(8-10)11(12)13/h2,4-6,8,12-13H,1,3,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTDUIBIWFWKPEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)OCCC=C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(But-3-enyloxy)phenylboronic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(2-Chloro-6-fluorophenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B7893491.png)

![[3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B7893494.png)

![1-[4-(n-Pentylthio)phenyl]ethanol](/img/structure/B7893584.png)